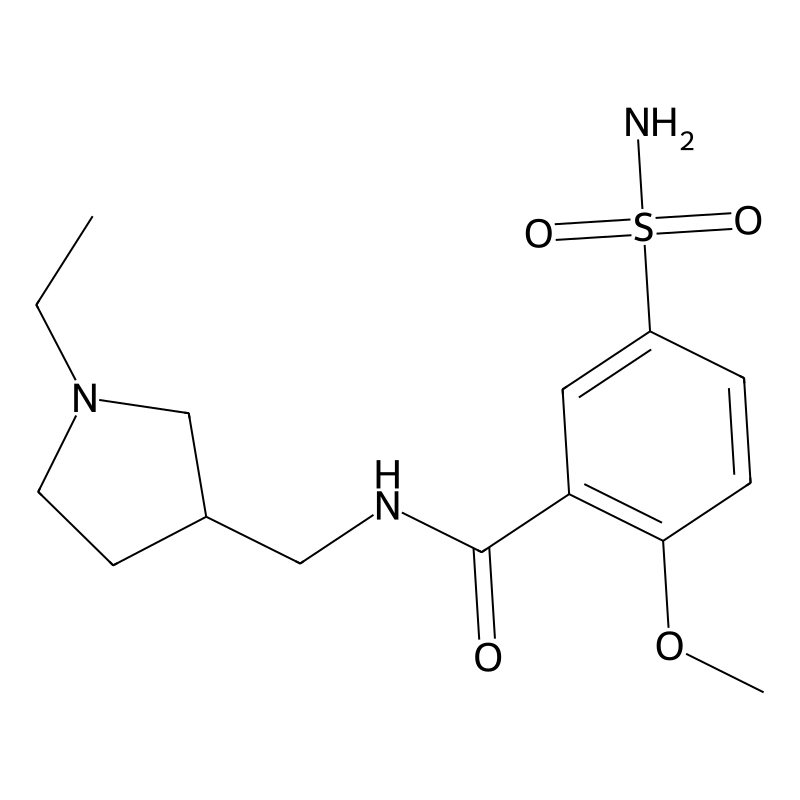

Sulpiride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.37e-01 g/L

Synonyms

Canonical SMILES

Sulpiride (CAS 15676-16-1) is a substituted benzamide and a highly selective dopamine D2 and D3 receptor antagonist [1]. Unlike highly lipophilic, broadly active typical antipsychotics, sulpiride is characterized by its low octanol-water partition coefficient, high hydrophilicity, and near-total lack of hepatic metabolism [2]. In scientific and industrial procurement, it is primarily sourced as a highly specific D2/D3 reference standard, a non-metabolized pharmacokinetic baseline, and a low-permeability model compound for advanced formulation and blood-brain barrier (BBB) transport studies[REFS-1, REFS-2].

References

- [1] Dross, K., & Hopf, A. (1979). Studies on the distribution of 14C-sulpiride and its metabolites in the rat and guinea pig. Pharmakopsychiatrie, Neuro-Psychopharmakologie, 12(6), 438-444.

- [2] Bressolle, F., et al. (1984). Sulpiride pharmacokinetics in humans after intramuscular administration at three dose levels. Journal of Pharmaceutical Sciences, 73(8), 1128-1136.

Substituting sulpiride with other D2 antagonists, such as haloperidol or chlorpromazine, fundamentally alters the experimental system by introducing confounding off-target affinities (e.g., 5-HT2A, H1, M1) and extensive hepatic CYP450 metabolism [1]. Even substitution with closely related benzamides like amisulpride or sultopride changes the lipophilicity profile (logP) and target affinity ratios, drastically altering blood-brain barrier penetration and in vivo dosing requirements [2]. For strict renal clearance modeling or isolated D2/D3 pathway analysis, generic substitution invalidates quantitative baselines and compromises assay reproducibility [REFS-1, REFS-2].

References

- [1] Tyler, M. W., et al. (2017). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 8(3), 444-453.

- [2] Ito, H., et al. (2005). The antipsychotic sultopride is overdosed – a PET study of drug-induced receptor occupancy in comparison with sulpiride. International Journal of Neuropsychopharmacology, 8(4), 529-535.

Metabolic Stability and Renal Excretion Profile

Sulpiride is distinguished by its exceptional metabolic stability, with approximately 92% of an administered dose excreted unchanged in the urine[1]. In contrast, benchmark D2 antagonists like haloperidol undergo extensive hepatic metabolism via CYP3A4 and CYP2D6, leaving less than 1% of the parent compound intact in urine [2]. This near-total reliance on renal clearance makes sulpiride a highly predictable baseline.

| Evidence Dimension | Percentage of dose excreted unchanged |

| Target Compound Data | ~92% excreted unchanged |

| Comparator Or Baseline | Haloperidol (<1% excreted unchanged) |

| Quantified Difference | >90% absolute difference in unchanged renal excretion |

| Conditions | In vivo mammalian pharmacokinetic tracking |

Sulpiride provides a clean, non-hepatically metabolized baseline for isolating renal clearance and evaluating transporter-mediated drug-drug interactions without CYP450 confounding in standard PK workflows.

Lipophilicity and Blood-Brain Barrier (BBB) Permeation

Sulpiride possesses a remarkably low octanol-water partition coefficient (logP ~ 0.42), which severely limits its passive diffusion across the blood-brain barrier compared to typical CNS drugs[1]. Closely related analogs like sultopride (logP 1.46) and typical antipsychotics like haloperidol (logP > 3.5) exhibit significantly higher lipophilicity and rapid brain uptake[REFS-1, REFS-2]. This low baseline permeability forces researchers to use specific formulation strategies to achieve CNS delivery.

| Evidence Dimension | Octanol-water partition coefficient (logP) |

| Target Compound Data | logP ~ 0.42 |

| Comparator Or Baseline | Sultopride (logP 1.46) and Haloperidol (logP > 3.5) |

| Quantified Difference | 1.04 to >3.0 log unit reduction in lipophilicity |

| Conditions | Standard octanol-saline partitioning and in vivo brain uptake assays |

Its inherently low passive permeability makes sulpiride an ideal rigorous benchmark for validating the efficacy of novel nanocarriers, solid dispersions, or BBB-penetrating delivery formulations.

Receptor Selectivity and Off-Target Avoidance

Sulpiride acts as a highly selective antagonist at dopamine D2 and D3 receptors, with negligible affinity for serotonin (5-HT2), histamine (H1), and muscarinic (M1) receptors [1]. Conversely, haloperidol and chlorpromazine bind strongly to these off-target receptors, often triggering confounding anticholinergic or antihistaminergic effects in complex biological models [2]. This selectivity ensures that observed pharmacological responses are strictly dopaminergic.

| Evidence Dimension | Off-target receptor affinity (5-HT2, H1, M1) |

| Target Compound Data | Negligible affinity (Ki > 10,000 nM for most non-D2/D3 targets) |

| Comparator Or Baseline | Haloperidol (high-affinity binding to 5-HT2A and alpha-1 receptors) |

| Quantified Difference | Orders of magnitude lower off-target binding affinity |

| Conditions | In vitro radioligand binding assays |

Procuring sulpiride ensures that downstream cellular or behavioral responses are strictly D2/D3-mediated, avoiding the background noise inherent to typical antipsychotic benchmarks.

Renal Clearance and Transporter Assays

Utilized as a non-metabolized reference standard in pharmacokinetic models to study renal excretion and specific transporter kinetics (e.g., OCT/MATE) without hepatic degradation variables [1].

Advanced CNS Formulation Validation

Employed as a low-permeability, hydrophilic active pharmaceutical ingredient (API) to test the efficiency of novel lipid nanoparticles, cyclodextrin complexes, and targeted BBB-crossing vectors [2].

Isolated D2/D3 Receptor Assays

Sourced as a highly selective pharmacological tool in cell-based assays and electrophysiology to block D2/D3 receptors without triggering off-target serotonergic or adrenergic pathways [1].

References

- [1] Bressolle, F., et al. (1984). Sulpiride pharmacokinetics in humans after intramuscular administration at three dose levels. Journal of Pharmaceutical Sciences, 73(8), 1128-1136.

- [2] Ito, H., et al. (2005). The antipsychotic sultopride is overdosed – a PET study of drug-induced receptor occupancy in comparison with sulpiride. International Journal of Neuropsychopharmacology, 8(4), 529-535.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.57 (LogP)

0.6

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 7 companies with hazard statement code(s):;

H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AL - Benzamides

N05AL01 - Sulpiride

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

An intravenous dose of sulpiride is 70 ± 9% eliminated in the urine within 36 hours, while an oral dose is 27 ± 9% eliminated in urine. In both cases, the dose is recovered as the unchanged parent compound.

The average volume of distribution of sulpiride is 2.72 ± 0.66 L/kg.

The total systemic clearance of sulpiride if 415 ± 84 mL/min, while the mean renal clearance was 310 ± 91 mL/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Danilov DS. [Possibilities in using sulpiride in the treatment of psychotic disorders]. Zh Nevrol Psikhiatr Im S S Korsakova. 2012;112(6):91-7. Review. Russian. PubMed PMID: 22983256.

3: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD008125. doi: 10.1002/14651858.CD008125.pub2. Review. PubMed PMID: 20091661.

4: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Schizophr Bull. 2010 Mar;36(2):229-30. doi: 10.1093/schbul/sbp163. Epub 2010 Jan 8. Review. PubMed PMID: 20061345; PubMed Central PMCID: PMC2833130.

5: Ciszowski K, Szpak D, Wilimowska J. [Toxicity of sulpiride]. Przegl Lek. 2010;67(8):606-9. Review. Polish. PubMed PMID: 21387787.

6: Omori IM, Wang J. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD007811. doi: 10.1002/14651858.CD007811. Review. Update in: Cochrane Database Syst Rev. 2014;4:CD007811. PubMed PMID: 19370694.

7: Müller-Vahl KR. [The benzamides tiapride, sulpiride, and amisulpride in treatment for Tourette's syndrome]. Nervenarzt. 2007 Mar;78(3):264, 266-8, 270-1. Review. German. PubMed PMID: 16924461.

8: Roś LT. [Changes in the endocrine system in the course of sulpiride therapy]. Pol Merkur Lekarski. 2001 Dec;11(66):532-4. Review. Polish. PubMed PMID: 11899856.

9: Stubbs JH, Haw CM, Staley CJ, Mountjoy CQ. Augmentation with sulpiride for a schizophrenic patient partially responsive to clozapine. Acta Psychiatr Scand. 2000 Nov;102(5):390-3; discussion 393-4. Review. PubMed PMID: 11098812.

10: Soares BG, Fenton M, Chue P. Sulpiride for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001162. Review. PubMed PMID: 10796605.

11: Rzewuska M. [Sulpiride: the best known atypical, safe neuroleptic drug. Review of literature]. Psychiatr Pol. 1998 Sep-Oct;32(5):655-66. Review. Polish. PubMed PMID: 9921002.

12: Azuma K, Irahara M, Aono T. [Metoclopramide, sulpiride, and chlorpromazine loading test]. Nihon Rinsho. 1997 Apr;55 Suppl 2:249-51. Review. Japanese. PubMed PMID: 9172518.

13: Wasieczko A, Wasieczko Z. [Sulpiride: an atypical neuroleptic with a wide spectrum of therapeutic claims]. Psychiatr Pol. 1996 Nov-Dec;30(6):1009-16. Review. Polish. PubMed PMID: 9132763.

14: Mauri MC, Bravin S, Bitetto A, Rudelli R, Invernizzi G. A risk-benefit assessment of sulpiride in the treatment of schizophrenia. Drug Saf. 1996 May;14(5):288-98. Review. PubMed PMID: 8800626.

15: Caley CF, Weber SS. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. Ann Pharmacother. 1995 Feb;29(2):152-60. Review. PubMed PMID: 7756714.

16: Guslandi M. [Antiemetic properties of levo-sulpiride]. Minerva Med. 1990 Dec;81(12):855-60. Review. Italian. PubMed PMID: 2280876.

17: Serra G, Forgione A, D'Aquila PS, Collu M, Fratta W, Gessa GL. Possible mechanism of antidepressant effect of L-sulpiride. Clin Neuropharmacol. 1990;13 Suppl 1:S76-83. Review. PubMed PMID: 2199037.

18: O'Connor SE, Brown RA. The pharmacology of sulpiride--a dopamine receptor antagonist. Gen Pharmacol. 1982;13(3):185-93. Review. PubMed PMID: 7047291.

19: Jenner P, Marsden CD. The mode of action of sulpiride as an atypical antidepressant agent. Adv Biochem Psychopharmacol. 1982;32:85-103. Review. PubMed PMID: 7046370.

Explore Compound Types